molecular formula C21H11F3N2O5 B11501162 5-(3-nitrophenoxy)-2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione

5-(3-nitrophenoxy)-2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11501162
M. Wt: 428.3 g/mol
InChI Key: IUMWEXJGAUWIEQ-UHFFFAOYSA-N
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Description

5-(3-NITROPHENOXY)-2-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-NITROPHENOXY)-2-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenoxy ring.

    Formation of Isoindole Core: Cyclization reactions to form the isoindole core.

    Substitution Reactions: Introduction of the trifluoromethyl group to the phenyl ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Nitro group oxidation products.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted isoindole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Activity: Investigation of potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

    Drug Development: Exploration of its potential as a lead compound in drug discovery.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-NITROPHENOXY)-2-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific application. For example:

    Biological Mechanism: Interaction with specific molecular targets such as enzymes or receptors.

    Chemical Mechanism: Participation in specific chemical reactions through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    5-(3-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but without the trifluoromethyl group.

    5-(3-AMINOPHENOXY)-2-[2-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but with an amino group instead of a nitro group.

Uniqueness

    Trifluoromethyl Group: The presence of the trifluoromethyl group can significantly alter the compound’s chemical properties, such as its reactivity and stability.

    Nitro Group: The nitro group can participate in various chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C21H11F3N2O5

Molecular Weight

428.3 g/mol

IUPAC Name

5-(3-nitrophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C21H11F3N2O5/c22-21(23,24)17-6-1-2-7-18(17)25-19(27)15-9-8-14(11-16(15)20(25)28)31-13-5-3-4-12(10-13)26(29)30/h1-11H

InChI Key

IUMWEXJGAUWIEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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